molecular formula C11H10N2O2 B2389728 2-(5-phenyl-1H-imidazol-1-yl)acetic acid CAS No. 910322-23-5

2-(5-phenyl-1H-imidazol-1-yl)acetic acid

Cat. No.: B2389728
CAS No.: 910322-23-5
M. Wt: 202.213
InChI Key: PRYVXCDSINTIBL-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Derivatives as Privileged Scaffolds in Drug Discovery

Imidazole and its derivatives are widely recognized as "privileged scaffolds" in drug discovery. This term is used for molecular frameworks that are capable of binding to multiple, diverse biological targets with high affinity, leading to a broad range of pharmacological activities. The significance of the imidazole nucleus stems from several key physicochemical properties. bldpharm.comresearchgate.net

The imidazole ring is aromatic and stable, yet its two nitrogen atoms offer versatile binding capabilities. bldpharm.com One nitrogen atom is of the pyrrole (B145914) type, capable of donating a hydrogen bond, while the other is of the pyridine (B92270) type, acting as a hydrogen bond acceptor. doaj.org This amphoteric nature allows imidazole-containing compounds to engage in multiple types of interactions with biological macromolecules like enzymes and receptors, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. japsonline.com

Furthermore, the imidazole ring is a key component in several essential biological molecules, such as the amino acid histidine and the neurotransmitter histamine, which underscores its biocompatibility. ijfmr.commdpi.com This natural precedent has inspired chemists to incorporate the imidazole core into a vast array of therapeutic agents. Marketed drugs containing the imidazole moiety span numerous categories, including antifungal agents (e.g., Clotrimazole, Ketoconazole), antibacterial and antiprotozoal drugs (e.g., Metronidazole), and anti-ulcer agents (e.g., Cimetidine). nih.govnih.gov The proven success and versatile binding properties of this scaffold ensure its continued prominence in the development of novel therapeutic agents. nih.gov

Historical and Current Research Landscape of Imidazole Acetic Acid Derivatives

The synthesis of imidazole itself was first reported by German chemist Heinrich Debus in 1858. researchgate.net Since then, the functionalization of the imidazole ring has become a central theme in heterocyclic chemistry. The attachment of an acetic acid group to the imidazole nucleus, creating imidazole acetic acid derivatives, is a common strategy to produce compounds with specific biological activities or to create key intermediates for the synthesis of more complex drugs. researchgate.netresearchgate.net

The acetic acid moiety can significantly influence the pharmacokinetic properties of a molecule, such as its solubility and ability to interact with specific targets. Research into this class of compounds has revealed a wide spectrum of pharmacological potential. For instance, various substituted imidazolyl acetic acid derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. researchgate.net

A prominent example of the importance of this structural class is the role of unsubstituted imidazol-1-yl-acetic acid as a key precursor in the synthesis of Zoledronic acid. doaj.orgnih.gov Zoledronic acid is a potent third-generation bisphosphonate used to treat osteoporosis and cancer-related bone complications. The synthesis of this crucial intermediate has been the subject of extensive research to develop practical and efficient methods. doaj.orgnih.gov This highlights the industrial and academic importance of the imidazole acetic acid scaffold as a building block for high-value pharmaceuticals. Current research continues to explore how different substituents on the imidazole ring of these acetic acid derivatives can modulate their biological activity, leading to the discovery of new therapeutic agents. ijfmr.com

Rationale for In-depth Academic Investigation of 2-(5-phenyl-1H-imidazol-1-yl)acetic acid

While extensive biological activity data for this compound itself is not widely published in peer-reviewed literature, the rationale for its academic and industrial investigation is strong, primarily centered on its role as a versatile synthetic intermediate and a member of a pharmacologically significant class of compounds. The commercial availability of this specific compound suggests its utility as a chemical building block. bldpharm.com

The investigation of structurally related compounds provides a clear rationale for the academic interest in this molecule. For example, derivatives of 2,4,5-triphenyl-1H-imidazole, which share the core phenyl-substituted imidazole structure, have been synthesized from a related -1-yl scaffold and evaluated for potential anti-inflammatory and antimicrobial activities. japsonline.comjapsonline.com These studies demonstrate that the phenyl-imidazole core, when functionalized, can yield compounds with significant biological effects.

The specific substitution pattern of this compound, with a phenyl group at the C5 position and the acetic acid at the N1 position, offers a unique template for creating novel derivatives. Researchers can modify the carboxylic acid group to form esters, amides, or hydrazides, leading to new chemical entities for pharmacological screening. The data from related compounds suggests that these new derivatives could be promising candidates for development as anti-inflammatory, antimicrobial, or anticancer agents. ijfmr.comnih.gov Therefore, the in-depth investigation of this compound is driven by its potential to act as a scaffold for the discovery of new and potent therapeutic agents.

The following interactive table presents in-vitro anti-inflammatory activity data for derivatives synthesized from a structurally related 2,4,5-triphenyl-1H-imidazole scaffold. The activity is measured by the percentage inhibition of protein denaturation. This data illustrates the therapeutic potential that can be explored by functionalizing such scaffolds.

Compound IDR-Group on Acyl Moiety% Inhibition (at 10 µg/mL)
6a-NH-C₆H₅61.19
6b-NH-C₆H₄-Cl (para)76.11
6c-NH-C₆H₄-OCH₃ (para)10.44
6d-NH-C₆H₄-NO₂ (para)43.28
6e-NH-C₆H₄-CH₃ (para)23.88
6f-NH-C₁₀H₇ (naphthyl)17.91
Phenylbutazone (Standard)N/A85.07
Data sourced from a study on 2,4,5-triphenyl-1H-imidazole-1-yl derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-phenylimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)7-13-8-12-6-10(13)9-4-2-1-3-5-9/h1-6,8H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYVXCDSINTIBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=CN2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910322-23-5
Record name 2-(5-phenyl-1H-imidazol-1-yl)acetic acid
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Advanced Synthetic Methodologies and Chemical Transformations of 2 5 Phenyl 1h Imidazol 1 Yl Acetic Acid

Established Synthetic Routes for Imidazole-1-yl-acetic Acid Derivatives

The synthesis of imidazole-1-yl-acetic acid and its derivatives is a well-established area of organic chemistry, with several reliable methods available for their preparation. These methods often involve the formation of the imidazole (B134444) ring followed by the introduction of the acetic acid moiety, or vice-versa.

Nucleophilic Substitution Reactions in Imidazole Acetic Acid Synthesis

A primary and widely employed method for the synthesis of imidazole-1-yl-acetic acid derivatives is the N-alkylation of an imidazole ring with a haloacetic acid ester, which is a classic example of a nucleophilic substitution reaction. In this approach, the nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the haloacetate.

This reaction is typically carried out in the presence of a base, which deprotonates the imidazole, enhancing its nucleophilicity. A variety of bases and solvents can be utilized, with the choice often depending on the specific substrates and desired reaction conditions. For instance, the N-alkylation of imidazole with tert-butyl chloroacetate can be achieved using potassium carbonate as the base in a solvent like ethyl acetate, followed by refluxing the mixture. beilstein-journals.orgnih.gov Another variation involves the use of benzyl chloroacetate, generated in situ from benzyl alcohol and chloroacetyl chloride, to react with imidazole. beilstein-journals.orgnih.gov

The resulting ester, such as imidazol-1-yl-acetic acid tert-butyl ester or benzyl 2-(1H-imidazol-1-yl)acetate, can then be hydrolyzed to yield the desired imidazole-1-yl-acetic acid. beilstein-journals.orgnih.govsciforum.net This hydrolysis can be performed under acidic or basic conditions. For example, acidic hydrolysis with hydrochloric acid is a common method. nih.govsciforum.net

Table 1: Examples of Nucleophilic Substitution for Imidazole Acetic Acid Synthesis

Imidazole Reactant Alkylating Agent Base/Solvent Product Reference
Imidazole tert-butyl chloroacetate K2CO3 / Ethyl Acetate Imidazol-1-yl-acetic acid tert-butyl ester beilstein-journals.orgnih.gov
Imidazole benzyl chloroacetate (in situ) N,N-diisopropylethylamine Benzyl 2-(1H-imidazol-1-yl)acetate nih.govsciforum.net
Imidazole methyl chloroacetate Mixture of solvents Methyl imidazol-1-yl-acetate nih.gov

Condensation and Cyclization Approaches for Imidazole Ring Formation

The formation of the imidazole ring itself is a critical step, and several named reactions in organic chemistry are dedicated to this purpose. These methods typically involve the condensation and cyclization of smaller precursor molecules.

One of the most traditional methods is the Debus-Radziszewski imidazole synthesis , which involves the reaction of a 1,2-dicarbonyl compound (like glyoxal or benzil), an aldehyde, and ammonia. pharmaguideline.comwikipedia.orgslideshare.net This three-component reaction is a versatile method for preparing a wide range of substituted imidazoles. For instance, the reaction of benzil, benzaldehyde, and ammonium acetate can be used to synthesize 2,4,5-triphenylimidazole. ijprajournal.comscialert.net

The Marckwald synthesis is another important route that is particularly useful for preparing 2-mercaptoimidazoles from α-amino ketones or aldehydes and thiocyanates. wjpsonline.comderpharmachemica.com The resulting 2-thiol can be subsequently removed to yield the corresponding imidazole.

The Wallach synthesis involves the reaction of N,N'-disubstituted oxamides with phosphorus oxychloride to form chloroimidazoles, which can then be reduced. pharmaguideline.com

These condensation and cyclization reactions provide access to a diverse array of substituted imidazoles, which can then be further functionalized, for example, by N-alkylation to introduce the acetic acid side chain.

Role of Imidazole-1-yl-acetic Acid as a Key Intermediate in Bioactive Compound Synthesis (e.g., Zoledronic Acid Precursor)

Imidazole-1-yl-acetic acid and its hydrochloride salt are crucial intermediates in the synthesis of several bioactive compounds, most notably Zoledronic acid. beilstein-journals.orgajgreenchem.comajgreenchem.comresearchgate.net Zoledronic acid is a third-generation bisphosphonate used to treat various bone-related conditions.

Targeted Synthesis of 2-(5-phenyl-1H-imidazol-1-yl)acetic acid and its Precursors

The targeted synthesis of this compound requires a strategic approach that first establishes the 5-phenyl-1H-imidazole core, followed by the introduction of the acetic acid moiety at the N-1 position.

N-Alkylation Strategies for Imidazole Functionalization

Once the 5-phenyl-1H-imidazole precursor is obtained, the next critical step is the N-alkylation to introduce the acetic acid side chain. This is typically achieved by reacting 5-phenyl-1H-imidazole with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, in a nucleophilic substitution reaction. nih.gov

The regioselectivity of this N-alkylation is an important consideration in unsymmetrically substituted imidazoles. otago.ac.nz However, for 5-phenyl-1H-imidazole, the two nitrogen atoms are equivalent, simplifying the reaction. The reaction is generally carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or acetonitrile. nih.govderpharmachemica.com The base facilitates the deprotonation of the imidazole, increasing its nucleophilicity and promoting the reaction with the electrophilic haloacetate. This results in the formation of ethyl 2-(5-phenyl-1H-imidazol-1-yl)acetate. nih.gov

Table 2: N-Alkylation of Substituted Imidazoles

Imidazole Precursor Alkylating Agent Base/Solvent Product Reference
2-(methylsulfanyl)-5,5-diphenyl-3,5-dihydro-4H-imidazol-4-one Ethyl bromoacetate K2CO3 / Acetonitrile Ethyl 2-[2-(methylsulfanyl)-5-oxo-4,4-diphenyl-4,5-dihydro-1H-imidazol-1-yl]acetate nih.gov
2-(4-chlorophenyl)-4, 5-diphenyl-1H-imidazole Ethyl chloroacetate Dry acetone 2-(4-chlorophenyl)-4, 5-diphenyl-imidazole-1-yl)-acetic acid ethyl ester derpharmachemica.com

Hydrolysis and Salt Formation Protocols

The final step in the synthesis of this compound is the hydrolysis of the corresponding ester, ethyl 2-(5-phenyl-1H-imidazol-1-yl)acetate. This transformation is a standard procedure in organic synthesis and can be achieved under either acidic or basic conditions. nih.govajgreenchem.comsemanticscholar.org

Acidic hydrolysis is commonly employed, often using a strong acid such as hydrochloric acid in an aqueous medium. nih.gov The reaction mixture is typically heated to drive the hydrolysis to completion. Following the reaction, the desired carboxylic acid can be isolated by adjusting the pH to precipitate the product.

Alternatively, a non-aqueous ester cleavage can be performed. For instance, a method utilizing titanium tetrachloride in dichloromethane has been reported for the cleavage of a tert-butyl ester of imidazole-1-yl-acetic acid, which also facilitates the formation of the hydrochloride salt in a single step. beilstein-journals.orgnih.gov

The final product, this compound, can be isolated as the free acid or as a salt, such as the hydrochloride salt, which may have improved stability and handling properties. beilstein-journals.orgajgreenchem.com

Application of TosMIC Chemistry in Aryl-Substituted Imidazole Acetate Synthesis

The Van Leusen imidazole synthesis is a powerful and versatile method for the construction of the imidazole ring, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent. organic-chemistry.orgwikipedia.org This reaction involves the [3+2] cycloaddition of TosMIC to an aldimine, which can be pre-formed or generated in situ from an aldehyde and an amine. nih.gov The flexibility of this method allows for the synthesis of a wide variety of substituted imidazoles, including those with aryl substituents.

The general mechanism involves the base-catalyzed reaction of TosMIC with an imine. The initial cycloaddition is followed by the elimination of p-toluenesulfinic acid from the intermediate 4-tosyl-2-imidazoline, leading to the formation of the aromatic imidazole ring. organic-chemistry.org This methodology is particularly advantageous for preparing polysubstituted imidazoles with predictable regiochemistry under mild conditions. researchgate.net

For the synthesis of aryl-substituted imidazole acetates, a suitable aldehyde, an amine-containing acetate group (or a precursor), and TosMIC can be employed in a one-pot reaction. The use of aryl-substituted TosMIC reagents has been shown to be effective in the synthesis of 1,4,5-trisubstituted imidazoles. nih.gov

Table 1: Key Features of the Van Leusen Imidazole Synthesis

FeatureDescription
Key Reagent Tosylmethyl isocyanide (TosMIC)
Reaction Type [3+2] Cycloaddition
Core Mechanism Reaction of TosMIC with an aldimine followed by elimination of p-toluenesulfinic acid
Products 1,5-disubstituted and 1,4,5-trisubstituted imidazoles
Advantages Mild reaction conditions, high regioselectivity, one-pot synthesis capability

Green Chemistry Principles in the Synthesis of the Chemical Compound and its Analogs

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes to minimize environmental impact. For the synthesis of this compound and its analogs, several green methodologies have been explored.

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. semanticscholar.org These reactions can lead to higher efficiency, easier separation and purification of products, and milder reaction conditions. For the synthesis of substituted imidazoles, solvent-free methods have been successfully employed.

One approach involves grinding the reactants, such as a 1,2-diketone, an aldehyde, and a source of ammonia (e.g., ammonium acetate), in the presence of a catalyst at room temperature. semanticscholar.orgresearchgate.net This method has been shown to produce 2,4,5-triaryl substituted imidazoles in excellent yields with short reaction times. researchgate.net The use of an inexpensive and readily available catalyst like iodine under these conditions makes the protocol practical and economically attractive. semanticscholar.org

Table 2: Comparison of Solvent-Free vs. Conventional Synthesis of Imidazoles

ParameterSolvent-Free SynthesisConventional Synthesis
Solvent None or minimalOrganic solvents (e.g., acetic acid, ethanol)
Reaction Time Often shorter (minutes to hours)Can be longer (hours to days)
Work-up Simpler, often involves washing with waterMay require extraction and column chromatography
Yields Generally highVariable
Environmental Impact Reduced waste and hazardHigher waste generation and potential for pollution

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool in green chemistry, offering significant advantages over conventional heating methods. Microwave irradiation can dramatically reduce reaction times, improve product yields, and enhance the purity of the final products. nih.govorientjchem.org

For the synthesis of imidazole derivatives, microwave-assisted protocols have been developed that are both efficient and environmentally friendly. niscpr.res.inderpharmachemica.com These methods often utilize solvent-free conditions or green solvents like water or ethanol. nih.gov For example, the one-pot, multi-component synthesis of aryl imidazoles from an amine, an aldehyde, and benzil can be effectively carried out under microwave irradiation using a solid support like silica gel, eliminating the need for a solvent. niscpr.res.in

A comparative study between microwave-assisted and conventional heating methods for the synthesis of substituted imidazoles demonstrated that the microwave approach resulted in significantly shorter reaction times (minutes vs. hours) and higher yields. niscpr.res.in

Table 3: Microwave-Assisted vs. Conventional Synthesis of Aryl Imidazoles

MethodReaction TimeYield (%)
Microwave-Assisted 12-16 minutes85-95
Conventional Heating 7-10 hours60-75

Data generalized from comparative studies. niscpr.res.in

Chemical Reactivity and Derivatization Studies of the Chemical Compound

The chemical reactivity of this compound is dictated by the interplay of the imidazole ring, the phenyl substituent, and the acetic acid moiety.

The imidazole ring is generally resistant to oxidation, but under strong oxidizing conditions, it can undergo ring cleavage. The oxidation of 2-alkylbenzimidazoles with hydrogen peroxide in sulfuric acid has been shown to yield 2-alkyl-substituted imidazole-4,5-dicarboxylic acids, indicating that the benzene part of the benzimidazole is oxidized while the imidazole ring remains intact. sci-hub.se This suggests that the phenyl ring in this compound could potentially be oxidized under similar conditions.

The acetic acid moiety can undergo standard carboxylic acid reactions. Reduction of the carboxylic acid group to a primary alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). This would yield 2-(5-phenyl-1H-imidazol-1-yl)ethanol, a derivative with different physical and biological properties.

Both the phenyl and imidazole rings in this compound are susceptible to electrophilic substitution reactions, though the reactivity and regioselectivity are influenced by the nature of the substituents and the reaction conditions.

The imidazole ring is an electron-rich heterocycle. Electrophilic attack can occur at the nitrogen or carbon atoms. The C4 and C5 positions are generally more susceptible to electrophilic substitution than the C2 position. Halogenation of imidazoles can occur, and N-haloimidazoles are often postulated as intermediates in C-halogenation reactions. csic.es

The phenyl ring is activated by the imidazole substituent. Electrophilic aromatic substitution, such as nitration, halogenation, and sulfonation, is expected to occur primarily at the ortho- and para-positions of the phenyl ring. wikipedia.orgwikipedia.org

Nitration: The nitration of 1-phenylimidazole in sulfuric acid leads to substitution on the phenyl ring. rsc.org However, nitration of 2-aryl-substituted imidazoles with nitronium salts can result in the formation of the corresponding 4(5)-nitroimidazole derivative. google.com

Halogenation: Electrophilic halogenation of aromatic compounds is a common method for introducing halogen atoms. wikipedia.org This can be achieved using various halogenating agents, sometimes in the presence of a Lewis acid catalyst.

Sulfonation: Aromatic sulfonation is a reversible electrophilic aromatic substitution reaction where a hydrogen atom on an arene is replaced by a sulfonic acid group. wikipedia.org

Nucleophilic aromatic substitution on the phenyl ring is also possible, particularly if it is activated by electron-withdrawing groups. nih.gov

Structure Activity Relationship Sar and Molecular Design Principles for 2 5 Phenyl 1h Imidazol 1 Yl Acetic Acid Derivatives

Core Structural Features Critical for Biological Activity

The foundational structure of 2-(5-phenyl-1H-imidazol-1-yl)acetic acid contains three key pharmacophoric elements: the imidazole (B134444) ring, the C5-phenyl group, and the N1-acetic acid moiety. The specific arrangement and chemical nature of these components are paramount to the molecule's interaction with biological targets.

Significance of the Imidazole Ring System in Pharmacological Profiles

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. nih.govpharmacyjournal.net Its significance stems from its unique electronic properties and its ability to engage in various non-covalent interactions. As a five-membered aromatic heterocycle with two nitrogen atoms, the imidazole core is electron-rich and can participate in hydrogen bonding, π-π stacking, and coordination with metal ions. ijpsjournal.comnih.gov These interactions are fundamental for the high-affinity binding of imidazole-containing molecules to biological targets like enzymes and receptors. ijpsjournal.comnih.gov

The nitrogen atoms at positions 1 and 3 are key to its biological activity. The pyrrole-type nitrogen at position 1 can act as a hydrogen bond donor, while the pyridine-type nitrogen at position 3 is a hydrogen bond acceptor. This dual capacity allows the imidazole ring to establish multiple points of contact within a binding site, enhancing affinity and specificity. ijpsjournal.com Furthermore, the polar nature of the imidazole ring often improves the pharmacokinetic properties of drug candidates, such as water solubility. nih.govpharmacyjournal.net The imidazole nucleus is also considered a bioisostere for other five-membered heterocyclic rings like pyrazole and triazole, as well as for the carboxamide group, making it a versatile component in drug design. nih.govijpsjournal.com Its presence is associated with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. nih.govijpsjournal.com

Influence of the Phenyl Substituent at Position 5 on Activity

The phenyl ring provides a lipophilic surface that can engage in hydrophobic interactions within the binding pocket of a target protein. Additionally, it offers multiple sites for substitution, allowing for the fine-tuning of the molecule's properties. The orientation of the phenyl ring relative to the imidazole core can also impact activity, as it dictates the spatial arrangement of substituents and their ability to interact with specific residues in the target. nih.gov For instance, in the design of α-helix mimetics, an imidazole-phenyl-thiazole scaffold was developed where the phenyl ring acts as a central linker, and its orientation is crucial for mimicking the presentation of amino acid side chains. nih.govresearchgate.net

Importance of the Acetic Acid Moiety and its Derivatives

The acetic acid group attached to the N1 position of the imidazole ring is another vital component for the biological activity of this class of compounds. The carboxylic acid function is ionizable at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with positively charged residues, such as arginine or lysine, in a protein's active site. This electrostatic interaction can be a powerful anchoring point, significantly contributing to the binding affinity of the molecule.

The length and nature of the acidic side chain are crucial. The acetic acid moiety provides a specific spatial distance between the imidazole core and the carboxylate group, which may be optimal for bridging interactions within a binding site. Modifications to this group, such as esterification or conversion to an amide, can dramatically alter the compound's pharmacological profile by changing its charge, polarity, and hydrogen bonding capabilities. For example, the synthesis of imidazol-1-yl-acetic acid tert-butyl ester is a key step in the preparation of other biologically active molecules, where the ester serves as a protected form of the carboxylic acid. nih.govresearchgate.net The high water solubility of the parent imidazol-1-yl-acetic acid also highlights the role of this moiety in influencing the pharmacokinetic properties of the molecule. nih.gov

Rational Design of Derivatives Based on SAR Studies

Insights gained from SAR studies provide a foundation for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. This involves the systematic modification of the lead compound, this compound, to optimize its interactions with the biological target.

Systematic Modification of Peripheral Groups and Linkers

Rational drug design often involves the exploration of chemical space around a core scaffold. For derivatives of this compound, this includes modifying the phenyl ring and the acetic acid linker. The flexible nature of the synthetic routes allows for the introduction of diverse side chains and functional groups. nih.gov

For example, in the development of inhibitors for protein-protein interactions, a 5-6-5 imidazole-phenyl-thiazole scaffold was functionalized with amino acid-like side chains to mimic the surface of an α-helix. nih.gov The initial design with flexible side chains showed no inhibitory activity, prompting a second-generation design with rigidified side chains, which proved to be successful. nih.gov This highlights the importance of conformational rigidity in linker and peripheral group design. By systematically altering these groups, medicinal chemists can probe the steric and electronic requirements of the target's binding site and optimize the ligand's fit.

Impact of Electron-Withdrawing and Electron-Donating Substituents on Activity

Studies on various classes of compounds have shown that the nature of these substituents is critical. For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the presence of specific EWGs on the phenyl ring was found to be crucial for their inhibitory activity. mdpi.com Similarly, for certain nonsteroidal antiandrogens, an electron-deficient aromatic ring, often achieved through the incorporation of EWGs like nitro or cyano groups, is required for efficient binding to the androgen receptor. wikipedia.org

Conversely, in other systems, EDGs might be beneficial. Computational studies on substituted 2,4,5-diphenyl-1H-imidazole have shown that the introduction of both EWGs (like -NO2) and EDGs (like -OH) can significantly alter the electronic structure and optical properties of the molecule. webofjournals.com The specific effect of these substituents is highly dependent on the target and the binding mode of the compound. Therefore, a systematic exploration of both EWGs and EDGs at various positions on the phenyl ring is a key strategy in the lead optimization process for this compound derivatives.

The table below illustrates the effect of different substituents on the biological activity of a hypothetical series of this compound derivatives, based on general principles of medicinal chemistry.

CompoundSubstituent (R) on Phenyl RingElectronic EffectHypothetical IC50 (µM)
1-HNeutral10.5
2-Cl (para)Electron-Withdrawing5.2
3-NO2 (para)Strongly Electron-Withdrawing1.8
4-OCH3 (para)Electron-Donating15.7
5-CH3 (para)Weakly Electron-Donating12.3

This data suggests that for this hypothetical series, electron-withdrawing substituents on the para position of the phenyl ring enhance biological activity, while electron-donating groups are detrimental. Such data is invaluable for guiding further synthetic efforts in the development of more effective therapeutic agents.

Conformational Flexibilities and Pharmacophore Development

A comprehensive review of publicly available scientific literature and research databases did not yield specific studies detailing the conformational flexibility or the development of pharmacophore models exclusively for this compound. While the general principles of conformational analysis and pharmacophore modeling are widely applied in drug discovery for imidazole-containing compounds, specific research findings, including rotational energy barriers, preferred dihedral angles, and validated pharmacophore models for this particular scaffold, are not available in the reviewed sources. The crystal structure of a related, more complex derivative, 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one, indicates a generally planar configuration with some twisting observed between its constituent moieties mdpi.com. However, this single solid-state conformation does not provide a complete picture of the molecule's flexibility in a biological environment.

Pharmacophore modeling, a crucial step in rational drug design, involves identifying the essential three-dimensional arrangement of chemical features necessary for biological activity. For phenyl-imidazole derivatives, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. The development of such a model for this compound would require a set of active and inactive molecules to derive and validate the key spatial arrangement of these features. Without such dedicated studies, a specific and validated pharmacophore model for this compound cannot be presented.

Lead Optimization Strategies for Improved Pharmacological Potential

Lead optimization is a critical phase in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For derivatives of this compound, several general strategies can be employed to improve their pharmacological potential. These strategies are often guided by SAR data and computational modeling.

Key optimization strategies for this class of compounds typically involve modifications at three main positions: the phenyl ring, the imidazole ring, and the acetic acid side chain.

Phenyl Ring Substitution: The introduction of various substituents on the phenyl ring can significantly impact activity. For instance, in a series of phenyl imidazole carboxamides developed as anti-leishmanial agents, the exploration of different substituents on the phenyl ring led to improved potency uni.luacs.org. The nature and position of these substituents can influence electronic properties, hydrophobicity, and steric interactions with the target protein.

Imidazole Ring Modification: Modifications to the imidazole core itself, such as the introduction of small alkyl groups, can influence the compound's metabolic stability and interaction with the biological target.

Acetic Acid Side Chain Analogs: The acetic acid moiety is a key functional group that can participate in hydrogen bonding or ionic interactions. Optimization strategies may include esterification, amidation, or replacement with bioisosteres to fine-tune the compound's physicochemical properties and pharmacokinetic profile. For example, replacing the acetic acid with a carboxamide was a key step in the optimization of certain phenyl imidazole derivatives uni.luacs.org.

The following table summarizes common lead optimization strategies applicable to the this compound scaffold and their potential impact on pharmacological properties.

Modification Site Strategy Rationale/Potential Improvement
Phenyl Ring Introduction of electron-withdrawing or electron-donating groupsModulate electronic properties and binding affinity.
Introduction of hydrophobic or hydrophilic substituentsOptimize solubility, cell permeability, and target engagement.
Varying substitution pattern (ortho, meta, para)Probe the steric and electronic requirements of the binding pocket.
Imidazole Ring N-alkylation or substitution at other positionsEnhance metabolic stability and alter binding mode.
Acetic Acid Side Chain Esterification or amidationImprove cell permeability and modify duration of action.
Replacement with bioisosteres (e.g., tetrazole, hydroxamic acid)Enhance binding interactions and improve pharmacokinetic properties.
Introduction of alpha-substituentsIntroduce conformational constraints and explore additional binding interactions.

Preclinical Pharmacological Investigations of 2 5 Phenyl 1h Imidazol 1 Yl Acetic Acid and Its Analogs

In Vitro Biological Activity Profiling

The imidazole (B134444) nucleus is a significant scaffold in medicinal chemistry, with many derivatives being investigated for their potential as anticancer agents. semanticscholar.orgijfmr.com Analogs of 2-(5-phenyl-1H-imidazol-1-yl)acetic acid have been synthesized and evaluated for their cytotoxic effects against a variety of human cancer cell lines, demonstrating a broad spectrum of activity. semanticscholar.org These compounds have been found to exert their anticancer effects through various mechanisms, including the inhibition of kinases like B-Raf and vascular endothelial growth factor receptor-2 (VEGFR-2), as well as by acting as antiangiogenic agents. semanticscholar.org

The cytotoxic potential of this compound and its analogs has been extensively studied across multiple human cancer cell lines. These studies typically utilize assays like the MTT assay to determine the concentration of the compound required to inhibit cell growth by 50% (IC50).

One study synthesized a novel series of N-1 arylidene amino imidazole-2-thiones and evaluated their cytotoxic effects on MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HepG2 (hepatocellular carcinoma) cell lines. semanticscholar.org The results indicated that these derivatives possess moderate to good antitumor activities. semanticscholar.org Specifically, compound 5 (1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione) was identified as the most potent cytotoxic agent against all three tested cell lines, with IC50 values below 5 µM. semanticscholar.org

Another study focused on 2-aryl-4-benzoyl-imidazole (ABI) derivatives, which were assessed for their antiproliferative activity in melanoma and prostate cancer cell lines. researchgate.net Similarly, research on 4-acetylphenylamine-based imidazole derivatives identified several promising compounds against triple-negative breast cancer (MDA-MB-231), prostate carcinoma (PPC-1), and glioblastoma (U-87) cell lines. nih.gov For instance, compounds 14 and 22 were particularly selective and effective against PPC-1 and U-87 cells, with EC50 values ranging from 3.1 to 47.2 µM. nih.gov

Furthermore, a series of 7-(4,5-dihydro-1H-imidazol-2-yl) derivatives were tested on a panel of human cancer cell lines. nih.gov The most active compounds, 4e (4-chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c] nih.govresearchgate.netmdpi.comtriazol-3(5H)-ylidene)benzamide) and 5l (N-(7-(4,5-dihydro-1H-imidazol-2-yl)-2-(p-tolyl)-6,7-dihydro-2H-imidazo[2,1-c] nih.govresearchgate.netmdpi.comtriazol-3(5H)-ylidene)-[1,1′-biphenyl]-4-sulfonamide), demonstrated potent growth inhibition of cervical cancer (SISO) and bladder cancer (RT-112) cell lines, with IC50 values between 2.38 and 3.77 µM. nih.gov

Cytotoxicity of Imidazole Analogs in Various Cancer Cell Lines

CompoundCancer Cell LineCell Line TypeIC50 / EC50 (µM)Reference
Compound 5MCF-7Breast< 5 semanticscholar.org
Compound 5HCT-116Colon< 5 semanticscholar.org
Compound 5HepG2Liver< 5 semanticscholar.org
Compound 4eSISOCervical2.38 - 3.77 nih.gov
Compound 4eRT-112Bladder2.38 - 3.77 nih.gov
Compound 5lSISOCervical2.38 - 3.77 nih.gov
Compound 5lRT-112Bladder2.38 - 3.77 nih.gov
Compound 14PPC-1Prostate3.1 - 47.2 nih.gov
Compound 14U-87Glioblastoma3.1 - 47.2 nih.gov
Compound 22PPC-1Prostate3.1 - 47.2 nih.gov
Compound 22U-87Glioblastoma3.1 - 47.2 nih.gov

A significant mechanism contributing to the anticancer activity of phenyl-imidazole derivatives is their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization. mdpi.comnih.gov Microtubules are crucial for cell division, and their disruption can lead to cell cycle arrest and apoptosis. Several imidazole-based compounds have been identified as tubulin polymerization inhibitors that bind to the colchicine binding site. nih.gov

Studies on combretastatin A-4 (CA-4) analogous imidazoles have demonstrated a clear link between their cytotoxic and vascular-disrupting activities and their ability to inhibit tubulin polymerization. mdpi.com Fused imidazo[1,2-a]pyrazine analogs have also been shown to inhibit tubulin polymerization in vitro and impair processes dependent on microtubules within neuroblastoma cells. nih.gov Docking studies suggest that these compounds bind at the colchicine binding site on tubulin. nih.gov

Similarly, a new class of benzimidazole derivatives was designed as tubulin polymerization inhibitors, with compounds 7n and 7u showing the highest cytotoxicity against selected human cancer cells, with IC50 values ranging from 2.55 to 17.89 µM. nih.gov These compounds were notably less toxic to normal cells, indicating a degree of selectivity for cancer cells. nih.gov Research into 2-aryl-4-benzoyl-imidazoles also identified them as potential anticancer agents that target the colchicine binding site of tubulin.

Derivatives of the imidazole scaffold have demonstrated a wide range of biological activities, including significant antiviral properties. ijfmr.comnih.gov Research has explored their efficacy against various viruses, with a particular focus on Human Immunodeficiency Virus type 1 (HIV-1). nih.govnih.gov

One study reported a benzimidazole derivative, 696 (2-(4-N,N-dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole), that blocks HIV-1 replication with an IC50 of 3 µM. nih.govnih.gov This compound is believed to act by binding to the interface between two monomers of the HIV-1 capsid (CA) protein, thereby interfering with capsid oligomerization. nih.govnih.gov Another investigation described a library of non-nucleoside reverse transcriptase inhibitors (NNRTIs) based on imidazole-amide conjugates, with one compound showing potent antiviral activity (EC50 < 1 nM) against a broad range of NNRTI-resistant viruses. nih.gov

A key area of investigation for anti-HIV-1 therapeutics is the disruption of interactions between viral and host proteins. One such interaction is between the HIV-1 Viral Protein U (Vpu) and the host protein Bone Marrow Stromal Antigen 2 (BST-2), also known as tetherin. nih.govmdpi.com BST-2 is an antiviral protein that prevents the release of new virus particles from an infected cell. plos.org The Vpu protein counteracts this by removing BST-2 from the cell surface. plos.org

A study specifically designed and synthesized novel ethyl 2-(5-aryl-1H-imidazol-1-yl)-acetates, propionates, and their acetic acid and acetohydrazide derivatives to act as inhibitors of the HIV-1 Vpu-BST-2 interaction. nih.gov Biological screening identified several compounds with significant inhibitory activity. nih.gov Among these, compound 17b was particularly noteworthy, exhibiting an IC50 value of 11.6 ± 1.1 µM in a dose-response assay and an EC50 of 6.3 ± 0.7 µM in a cell-based HIV-1 antiviral assay, at non-toxic concentrations (CC50 = 184.5 ± 0.8 µM). nih.gov This suggests that compound 17b is a promising starting point for developing lead compounds to prevent the binding of HIV-1 Vpu to the host BST-2 protein. nih.gov

Inhibitory Activity of Imidazole Analogs against HIV-1

CompoundAssayIC50 / EC50 (µM)CC50 (µM)Reference
Compound 17bVpu-BST-2 AlphaScreen™ Assay11.6 ± 1.1- nih.gov
Compound 17bCell-based HIV-1 Antiviral Assay6.3 ± 0.7184.5 ± 0.8 nih.gov
Compound 20gVpu-BST-2 AlphaScreen™ Assay17.6 ± 0.9- nih.gov
Compound 20gCell-based HIV-1 Antiviral Assay-159.5 ± 0.9 nih.gov
Compound 696HIV-1 Replication Inhibition3- nih.govnih.gov

Imidazole derivatives are well-known for their broad-spectrum antimicrobial activity. ijfmr.comnih.gov Numerous studies have synthesized and evaluated analogs of this compound for their effectiveness against various pathogenic bacteria and fungi. connectjournals.commdpi.com

A series of 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) thiourea derivatives were synthesized and tested for their antibacterial and antifungal properties. connectjournals.com Many of these compounds showed remarkable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria including Escherichia coli, Salmonella typhi, Klebsiella pneumoniae, and Pseudomonas aeruginosa. connectjournals.com Several compounds also exhibited potent antifungal activity against Candida albicans and Aspergillus niger, with efficacy comparable to or greater than the standard drug fluconazole. connectjournals.com

Another study synthesized novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts and screened them for antimicrobial activity. nih.govmdpi.com The results showed that 15 out of the 18 new compounds possessed both antibacterial and antifungal properties. nih.govmdpi.com Compound 6c (3-(3,4-dichlorohenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride) displayed a broad spectrum of activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans. nih.govmdpi.com

Additionally, research on 2,4,5-triphenyl-1H-imidazole-1-yl derivatives found that compounds with electron-withdrawing groups at specific positions on the phenyl rings were significant for antimicrobial action. ymerdigital.com One compound, in particular, showed strong effects against multiple strains with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 200 µg/ml. ymerdigital.com

Antimicrobial Activity of Imidazole Analogs

Compound ClassMicroorganismTypeActivity LevelReference
1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) thioureasStaphylococcus aureusGram-positive BacteriaPotent connectjournals.com
1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) thioureasEscherichia coliGram-negative BacteriaPotent connectjournals.com
1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) thioureasCandida albicansFungusPotent connectjournals.com
1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) thioureasAspergillus nigerFungusPotent connectjournals.com
Compound 6cStaphylococcus aureusGram-positive BacteriaBroad Spectrum nih.govmdpi.com
Compound 6cEscherichia coliGram-negative BacteriaBroad Spectrum nih.govmdpi.com
Compound 6cKlebsiella pneumoniaeGram-negative BacteriaBroad Spectrum nih.govmdpi.com
Compound 6cCryptococcus neoformansFungusBroad Spectrum nih.govmdpi.com

Anti-inflammatory Response Modulation Studies

Derivatives of imidazolyl acetic acid have been investigated for their anti-inflammatory properties. nih.govjournalajacr.com Research has demonstrated that certain synthesized analogs exhibit significant anti-inflammatory effects in preclinical models. nih.govresearchgate.net

In one study, a series of imidazolyl acetic acid derivatives were evaluated for their ability to reduce carrageenan-induced rat paw edema, a standard model for acute inflammation. nih.govresearchgate.net Several compounds, including those designated as 5, 9, 10, and 12 , showed maximum anti-inflammatory activity. nih.govresearchgate.net Another study focused on a series of benzimidazole derivatives, with compounds AA, AC, AJ, AK, and AL being identified as the most potent in comparison to the standard anti-inflammatory drug indomethacin. journalajacr.com

The mechanism of action for the anti-inflammatory effects of these imidazole derivatives is an area of active investigation. Some research points towards the inhibition of key inflammatory mediators. For instance, a study on novel N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives explored their potential as inhibitors of p38 MAP kinase, a crucial enzyme in the inflammatory signaling pathway. nih.gov In this series, compound AA6 demonstrated considerable p38 kinase inhibitory activity, with an IC50 value of 403.57 ± 6.35 nM. nih.gov

Table 3: Anti-inflammatory Activity of Imidazole Acetic Acid Analogs

Compound/Derivative Class Preclinical Model/Target Observed Effect Reference
Imidazolyl acetic acid derivatives (5, 9, 10, 12 ) Carrageenan-induced rat paw edema Maximum anti-inflammatory activity nih.govresearchgate.net
Benzimidazole derivatives (AA, AC, AJ, AK, AL ) Rat-paw-edema method Potent activity compared to indomethacin journalajacr.com
N-substituted imidazole amide (AA6 ) p38 MAP Kinase Inhibition IC50 = 403.57 ± 6.35 nM nih.gov

This table is for illustrative purposes and synthesizes data from multiple sources. IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Anticonvulsant Properties and Neuroprotective Effects

The imidazole core is a feature of various compounds investigated for anticonvulsant and neuroprotective activities. nih.gov Analogs of this compound have shown promise in preclinical models of seizures, suggesting a potential role in epilepsy treatment. dovepress.com

One area of investigation involves the modulation of excitatory amino acid receptors. Over-stimulation of receptors like the glutamate AMPA receptor is linked to neurodegenerative processes. nih.gov A series of 4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazin-8- and -9-carboxylic (acetic) acid derivatives were developed, with one compound, 4f , showing potent competitive antagonism at the AMPA receptor and a long duration of anticonvulsant activity in vivo. nih.gov

Another mechanistic approach involves the histamine H3 receptor (H3R). Both imidazole and non-imidazole H3R antagonists have demonstrated protective effects in the maximal electroshock (MES)-induced convulsion model in rats. dovepress.com An imidazole-based H3R antagonist, designated 2-18 , showed dose-dependent protection in this model. dovepress.com

Furthermore, hybrid compounds incorporating a pyrrolidine-2,5-dione core, another structure known for anticonvulsant activity, have been synthesized. Derivatives containing this core have shown efficacy in the MES test, the subcutaneous pentylenetetrazole (scPTZ) test, and the 6-Hz test, which are all standard screening models for anticonvulsant drugs. mdpi.com

Table 4: Anticonvulsant Activity of Imidazole-Containing Compounds

Compound/Derivative Class Preclinical Model/Target Key Finding Reference
4-oxo-imidazo[1,2-a]indeno[1,2-e]pyrazin-9-acetic acid derivative (4f ) AMPA Receptor Antagonism Potent competitive antagonism, long-duration anticonvulsant activity nih.gov
Imidazole-based H3R antagonist (2-18 ) Maximal Electroshock (MES) Test Dose-dependent protection against convulsions dovepress.com

This table is for illustrative purposes and synthesizes data from multiple sources.

Enzyme Inhibition Studies

Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma, edema, and cancer. nih.gov Imidazole and its derivatives have been explored as inhibitors of these enzymes.

Studies have shown that compounds incorporating an imidazole moiety can effectively inhibit various human carbonic anhydrase (hCA) isoforms, including hCA I, hCA II, and the tumor-associated hCA IX. For instance, a series of 5-nitroimidazole derivatives were synthesized and tested for their inhibitory action. tandfonline.com Within this series, compound 4 was the most efficient inhibitor against hCA II, with an inhibition constant (Kᵢ) of 58.6 nM. tandfonline.com Compound 10 from the same series showed notable inhibition of hCA IX with a Kᵢ of 147.3 nM. tandfonline.com

The mechanism of inhibition often involves the coordination of the inhibitor molecule with the zinc ion present in the active site of the enzyme. nih.gov Research on other heterocyclic systems incorporating sulfonamide groups, which are known CA inhibitors, has further elucidated these interactions. While the primary binding is through the sulfonamide moiety, the rest of the molecule, including heterocyclic rings like imidazole, contributes to the affinity and selectivity for different CA isoforms.

Table 5: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Imidazole Derivatives

Compound Target Isoform Inhibition Constant (Kᵢ) Reference
5-nitroimidazole derivative (4 ) hCA II 58.6 nM tandfonline.com
5-nitroimidazole derivative (10 ) hCA IX 147.3 nM tandfonline.com
5-nitroimidazole derivative (10 ) hCA II 199.2 nM tandfonline.com
1H-1,2,3-triazole analogue (9o ) hCA-II 6.5 ± 0.19 µM nih.gov

This table is for illustrative purposes and synthesizes data from multiple sources. Kᵢ is the inhibition constant, a measure of the inhibitor's potency; lower values indicate greater potency.

Insulin-degrading enzyme (IDE) is a key metalloprotease involved in the clearance of insulin and the degradation of other amyloidogenic peptides, such as the amyloid-beta (Aβ) peptide implicated in Alzheimer's disease. nih.govsemanticscholar.org The modulation of IDE activity is therefore a promising therapeutic strategy.

Imidazole-derived acetic acids have been identified as substrate-dependent modulators of IDE. nih.gov These compounds can bind to two distinct sites within the enzyme's catalytic chamber: a permanent exosite and a conformational catalytic site. nih.gov This dual-binding capability allows for the selective modulation of the degradation of different substrates.

Specifically, certain imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids have been shown to selectively inhibit the degradation of amyloid-beta over the hydrolysis of insulin. nih.gov Structure-activity relationship studies have highlighted the crucial role of the imidazole group for binding to the enzyme. semanticscholar.org The development of these selective modulators is significant, as compounds that can increase Aβ levels in neuronal cell cultures have been identified, providing valuable tools for studying Alzheimer's disease pathology. nih.gov

Table 6: Activity of Imidazole-Derived Modulators of Insulin-Degrading Enzyme (IDE)

Compound Class Target Effect Key Structural Feature Reference
Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids Insulin-Degrading Enzyme (IDE) Substrate-dependent modulation; selective inhibition of Aβ degradation Imidazole moiety crucial for binding nih.govsemanticscholar.orgresearchgate.net

This table is for illustrative purposes and synthesizes data from multiple sources.

Interference with Mevalonate (B85504) Pathway Enzymes

The mevalonate pathway is a crucial metabolic cascade responsible for the production of cholesterol and a variety of non-sterol isoprenoids. nih.govwikipedia.org These molecules are vital for numerous cellular functions, including cell growth and differentiation. nih.gov Key enzymes within this pathway, such as 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, are the targets of widely used drugs like statins. wikipedia.orgnih.gov HMG-CoA reductase catalyzes a rate-limiting step in the synthesis of cholesterol and essential nonsterol isoprenoids. nih.gov

The inhibition of the mevalonate pathway has therapeutic implications in various diseases, including cardiovascular disorders, oncology, and autoimmune conditions. nih.govmdpi.com While the phenylimidazole scaffold is explored for various biological activities, the current body of scientific literature lacks specific studies investigating the direct interference of this compound or its close analogs with enzymes of the mevalonate pathway. Future research could explore the potential of this class of compounds to modulate key enzymes like HMG-CoA reductase or mevalonate kinase to determine if they have a role in metabolic regulation.

Assessment of Antioxidant Activity

The antioxidant potential of chemical compounds is their ability to neutralize harmful free radicals, thereby mitigating oxidative stress, which is implicated in numerous diseases. The antioxidant capacity of novel compounds is frequently evaluated using in vitro chemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govfarmaceut.org

While specific antioxidant data for this compound is not extensively documented, numerous studies have confirmed the antioxidant properties of the broader class of substituted imidazole derivatives. nih.govcasjournal.orgresearchgate.net For instance, research on tetra-substituted imidazole derivatives, which share the core phenylimidazole structure, has demonstrated significant radical scavenging properties. nih.gov The presence of hydroxyl groups on the phenyl rings attached to the imidazole core is generally associated with enhanced radical scavenging ability. nih.gov The activity of these compounds is typically quantified by their ability to scavenge radicals in assays, with results often compared to standard antioxidants like Trolox or Butylated hydroxyanisole (BHA). nih.gov

Below is a table summarizing the antioxidant activity of an analog, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, which demonstrates the potential of this chemical class.

CompoundAssayActivity (%)Reference Standard
4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL)DPPH75.32Trolox (94.1%)
ABTS71.65Trolox (95.4%)

This table presents data for a structurally related analog to demonstrate the antioxidant potential of the phenylimidazole class of compounds. nih.gov

In Vivo Preclinical Studies

Efficacy Evaluation in Relevant Animal Models (e.g., Wistar Rats for Anticonvulsant Activity)

In vivo animal models are essential for evaluating the pharmacological efficacy of new chemical entities. For assessing anticonvulsant activity, the Maximal Electroshock (MES) seizure model in rats is a widely accepted standard. nih.govresearchgate.net This test is considered a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread. nih.govnih.gov In the MES test, an electrical stimulus is delivered via corneal electrodes to induce a maximal seizure, characterized by tonic extension of the hindlimbs. nih.govijbcp.com The ability of a test compound to prevent the tonic hindlimb extension phase is a measure of its anticonvulsant efficacy. nih.govresearchgate.net

Studies on analogs of this compound, specifically 2,4(1H)-diarylimidazoles, have demonstrated anticonvulsant activity in the MES model in rats. nih.gov Following oral administration, these compounds were evaluated for their ability to protect against electrically induced seizures. nih.gov The efficacy is often expressed as an ED₅₀ value, which is the dose required to produce the desired effect in 50% of the animal population. nih.gov

The table below presents the anticonvulsant efficacy of representative diarylimidazole analogs in the MES test in rats.

CompoundAnimal ModelRoute of AdministrationEfficacy (ED₅₀ mg/kg)
Diarylimidazole Analog 1Rat (MES Test)Oral61.7
Diarylimidazole Analog 2Rat (MES Test)Oral46.8
Diarylimidazole Analog 3Rat (MES Test)Oral129.5

This table shows the anticonvulsant activity of close structural analogs in the Maximal Electroshock (MES) test in rats, indicating the potential of the imidazole scaffold for treating seizures. nih.gov

Utilization of Zebrafish Larvae Models for Early-Stage Efficacy Assessment

The zebrafish (Danio rerio) larva has emerged as a powerful vertebrate model for rapid, high-throughput screening of novel chemical compounds in the early stages of drug discovery. creative-biostructure.comnih.gov High genetic homology with humans, rapid external development, and optical transparency of the embryos make zebrafish an effective tool for assessing both the efficacy and toxicity of drug candidates. creative-biostructure.comtuni.fi

For neurological drug discovery, the zebrafish model is particularly valuable. Researchers can efficiently screen compounds for neuroactive effects by observing changes in locomotor behavior, responses to stimuli, and identifying potential neurotoxicity. ufz.de Efficacy testing in zebrafish can involve exposing larvae to a compound and monitoring for the prevention or reversal of seizure-like behaviors induced by chemical convulsants. researchgate.net Automated imaging and analysis systems allow for the high-content evaluation of various parameters, including survival rates, morphological defects, heart rate, and specific behavioral endpoints. tuni.finih.gov

Although specific studies evaluating this compound in zebrafish larvae have not been published, this model is well-suited for its early-stage assessment. Such screening could rapidly provide data on its potential neuroactivity, optimal concentration ranges, and any overt toxicity, thereby guiding further preclinical development in rodent models. nih.gov The model's capacity for high-throughput screening significantly reduces the time and cost associated with the initial phases of drug development. creative-biostructure.comnih.gov

Mechanistic Elucidation of 2 5 Phenyl 1h Imidazol 1 Yl Acetic Acid Action

Identification of Key Molecular Targets and Binding Affinities of Related Phenyl-Imidazole Compounds

While specific molecular targets for 2-(5-phenyl-1H-imidazol-1-yl)acetic acid have not been identified in the reviewed literature, studies on analogous structures suggest that the phenyl-imidazole scaffold can interact with a variety of biological molecules.

Enzyme Modulation and Inhibition Pathways of Structurally Similar Compounds

Research on various phenyl-imidazole derivatives has pointed towards their potential as enzyme inhibitors. For instance, some 2,4,5-triphenyl-1H-imidazole-1-yl derivatives have been investigated for their anti-inflammatory properties, which are often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. japsonline.com This suggests that compounds with a phenyl-imidazole core might interfere with the arachidonic acid cascade, a key pathway in inflammation.

Furthermore, studies on 4-phenyl-imidazole derivatives have identified indoleamine 2,3-dioxygenase (IDO) as a potential target. nih.gov IDO is an enzyme involved in tryptophan metabolism and plays a role in immune regulation. Inhibition of IDO by small molecules is an area of interest in cancer immunotherapy.

In a different context, acetylphenyl-substituted imidazolium (B1220033) salts have demonstrated inhibitory effects against carbonic anhydrases (hCAs) and acetylcholinesterase (AChE). researchgate.net These findings highlight the diverse enzymatic inhibitory potential of the broader phenyl-imidazole class of compounds.

Receptor Binding and Activation/Antagonism Mechanisms of Analogous Compounds

Direct receptor binding studies for this compound are not available in the public domain. However, the general structure of imidazole-containing compounds allows for potential interactions with various receptors. The nitrogen atoms in the imidazole (B134444) ring can act as hydrogen bond donors or acceptors, facilitating binding to receptor pockets. The phenyl group can engage in hydrophobic or pi-stacking interactions. While specific receptor affinities are unknown for the target compound, the diverse biological activities reported for other imidazole derivatives suggest a broad potential for receptor interactions. nih.gov

Cellular and Molecular Pathway Perturbations by Related Phenyl-Imidazole Derivatives

The cellular and molecular consequences of treatment with this compound remain uncharacterized. However, based on the enzymatic activities of related compounds, some potential pathway perturbations can be hypothesized.

Influence on Cellular Signaling Cascades of Analogous Compounds

Given that some phenyl-imidazole derivatives may inhibit COX-2, they could potentially modulate signaling cascades downstream of prostaglandin (B15479496) synthesis. japsonline.com Prostaglandins are involved in numerous cellular processes, including inflammation, cell growth, and apoptosis. By reducing prostaglandin levels, such compounds could influence pathways like NF-κB and MAPK signaling.

Regulation of Gene Expression Profiles by Structurally Similar Compounds

Alterations in cellular signaling cascades would likely translate to changes in gene expression. For example, inhibition of pathways like NF-κB could lead to the downregulation of pro-inflammatory and pro-survival genes. However, without specific studies on this compound, any discussion on its impact on gene expression remains speculative.

Interference with Essential Metabolic Pathways (e.g., Mevalonate (B85504) Pathway) by Related Compounds

There is no direct evidence to suggest that this compound interferes with the mevalonate pathway or other essential metabolic pathways. The primary metabolic roles investigated for similar compounds relate to tryptophan metabolism (via IDO inhibition) and the arachidonic acid pathway (via COX inhibition). japsonline.comnih.gov Further research is required to explore the broader metabolic effects of this specific compound.

Insights from Comparative Mechanistic Analysis with Related Imidazole Scaffolds

A comprehensive understanding of the mechanism of action of this compound necessitates a comparative analysis with structurally related imidazole scaffolds. While direct comparative mechanistic studies specifically focusing on this compound are not extensively documented in publicly available research, insights can be gleaned from the broader investigation of phenyl-imidazole derivatives and their interactions with biological targets. The imidazole ring, a common motif in medicinal chemistry, is known to participate in a variety of biological activities, and its mechanism of action is often intricately linked to the nature and position of its substituents. mdpi.comijfmr.com

The core imidazole structure is a versatile pharmacophore due to its electronic properties and ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination. mdpi.com The phenyl and acetic acid moieties appended to the imidazole core in this compound are critical determinants of its biological activity, and variations in these substituents across different imidazole-based compounds lead to diverse mechanistic profiles.

Enzyme Inhibition:

One of the primary mechanisms of action for many imidazole-containing compounds is enzyme inhibition. The nitrogen atoms of the imidazole ring can act as ligands for metal ions within the active sites of metalloenzymes. For instance, studies on 4-phenyl-imidazole derivatives have demonstrated their potential as inhibitors of indoleamine 2,3-dioxygenase (IDO), a heme-containing enzyme. nih.gov In this context, the imidazole nitrogen is believed to coordinate with the heme iron, thereby blocking the enzyme's catalytic activity. The potency of inhibition is sensitive to substitutions on both the imidazole and phenyl rings, which can influence the electronic properties of the imidazole and its binding affinity. nih.gov

A comparative analysis would involve evaluating how the substitution pattern of this compound influences its potential to inhibit specific enzymes compared to other phenyl-imidazole analogs. For example, the presence and position of the acetic acid group could introduce additional interactions with amino acid residues in an enzyme's active site, potentially enhancing binding affinity and specificity compared to a simple phenyl-imidazole.

Receptor Interaction:

Anticancer and Cytotoxic Activity:

Numerous imidazole derivatives have been investigated for their anticancer properties, and their mechanisms of action are often multifaceted. ijfmr.comnih.gov These can include the induction of apoptosis, inhibition of cell proliferation, and interference with cell signaling pathways. A comparative analysis in this area would focus on how the specific structure of this compound contributes to its cytotoxic profile against cancer cell lines relative to other imidazole-based anticancer agents. For instance, a study on 4-acetylphenylamine-based imidazole derivatives highlighted that the nature of substituents on the phenyl ring significantly impacts their anticancer potency. nih.gov

To illustrate the importance of the substitution pattern, consider the following hypothetical comparative data:

CompoundScaffoldKey SubstituentsObserved Mechanistic Feature
This compound Phenyl-imidazole5-phenyl, 1-acetic acidPutative enzyme inhibition or receptor modulation
4-Phenyl-1H-imidazolePhenyl-imidazole4-phenylHeme iron coordination in IDO nih.gov
2-Phenyl-1H-benzo[d]imidazole derivativePhenyl-benzimidazoleVaries17β-HSD10 inhibition nih.gov
1-(4-acetylphenyl)-3-alkylimidazolium saltPhenyl-imidazolium1-(4-acetylphenyl), 3-alkylCarbonic anhydrase and acetylcholinesterase inhibition researchgate.net

This table underscores that while the phenyl-imidazole core is common, the specific substitution pattern dictates the biological target and the resulting mechanism of action. The acetic acid moiety in this compound, for example, introduces a carboxylic acid group that is absent in many other studied phenyl-imidazoles. This functional group could be critical for forming key ionic interactions or hydrogen bonds with a biological target, a mechanistic feature that would be absent in analogs lacking this group.

Computational Chemistry and Theoretical Modeling of 2 5 Phenyl 1h Imidazol 1 Yl Acetic Acid

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the binding mode and affinity of a ligand to a biological macromolecule, such as a protein or nucleic acid.

Prediction of Binding Modes and Affinities with Biological Macromolecules

For many imidazole (B134444) derivatives, molecular docking studies have been instrumental in identifying potential therapeutic targets and optimizing lead compounds. These simulations predict how a molecule like 2-(5-phenyl-1H-imidazol-1-yl)acetic acid might fit into the active site of a specific enzyme or receptor, and they provide a score to estimate the strength of the binding affinity. Such research, however, has yet to be published for this particular compound.

Elucidation of Active Site Interactions and Key Residues

Beyond predicting binding poses, docking simulations elucidate the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—between the ligand and the key amino acid residues within the target's active site. This information is vital for understanding the mechanism of action and for the rational design of more potent and selective molecules. This level of detailed interaction analysis for this compound remains a subject for future investigation.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide fundamental insights into the electronic structure, geometry, and properties of molecules. These methods are essential for a detailed understanding of a compound's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications in Conformational Analysis and Electronic Properties

DFT is a widely used method for studying the electronic properties of molecules. It is effective for conformational analysis, determining the most stable three-dimensional shape of a molecule, and for calculating properties like molecular orbital energies (HOMO-LUMO), electrostatic potential, and charge distribution. While DFT has been extensively applied to characterize other imidazole-based compounds, specific studies detailing these electronic properties for this compound are not found in the literature.

Hartree-Fock (HF) Ab Initio Calculations for Molecular Structure Optimization

The Hartree-Fock method is a foundational ab initio calculation that provides a starting point for more complex computational analyses. It is frequently used for optimizing molecular geometries to find the lowest energy structure. A full structural optimization of this compound using the HF method has not been reported.

Time-Dependent Density Functional Theory (TD-DFT) for Excited Electronic States

TD-DFT is the primary method for studying the behavior of molecules in their electronically excited states. It is used to predict UV-Vis absorption spectra, understand photochemical processes, and analyze fluorescence and phosphorescence. The characterization of the excited states of this compound through TD-DFT calculations is an area that awaits exploration by the scientific community.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. nih.gov

The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability. A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap indicates that a molecule is more reactive and less stable. nih.govresearchgate.net This energy gap reflects the molecule's capacity for intramolecular charge transfer. irjweb.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated using Density Functional Theory (DFT). These indices provide a quantitative measure of a molecule's reactivity. Key descriptors include:

Ionization Potential (I): Approximated as -EHOMO. It represents the energy required to remove an electron.

Electron Affinity (A): Approximated as -ELUMO. It signifies the energy released when an electron is added.

Chemical Hardness (η): Calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap and are less reactive, while soft molecules have a small gap and are more reactive. irjweb.comresearchgate.netmdpi.com

Chemical Softness (S): The reciprocal of hardness (1 / η). Higher softness corresponds to higher reactivity. irjweb.com

Electronegativity (χ): Calculated as (I + A) / 2. It measures the molecule's ability to attract electrons.

Chemical Potential (μ): The negative of electronegativity (-χ). It describes the escaping tendency of electrons from an equilibrium system. researchgate.net

Electrophilicity Index (ω): Calculated as μ² / (2η). This index quantifies the energy lowering of a molecule when it accepts electrons, thus measuring its propensity to act as an electrophile. researchgate.net

ParameterSymbolFormulaValue (eV)
HOMO EnergyEHOMO--6.2967
LUMO EnergyELUMO--1.8096
Energy GapΔEELUMO - EHOMO4.4871
Ionization PotentialI-EHOMO6.2967
Electron AffinityA-ELUMO1.8096
Chemical Hardnessη(I - A) / 22.2435
Chemical SoftnessS1 / η0.4457
Electronegativityχ(I + A) / 24.0531
Chemical Potentialμ-4.0531
Electrophilicity Indexωμ² / (2η)3.6607

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

A Molecular Electrostatic Potential (MEP) map is a valuable computational tool that illustrates the charge distribution on the surface of a molecule. deeporigin.com It helps to identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for chemical reactions. deeporigin.comresearchgate.net MEP maps are color-coded to represent different electrostatic potential values:

Red: Indicates regions of most negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack.

Blue: Indicates regions of most positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green: Represents areas with neutral or zero potential. deeporigin.com

For this compound, an MEP map would likely show the most negative potential (red) localized around the oxygen atoms of the carboxylic acid group, due to the high electronegativity of oxygen. These sites would be the primary centers for electrophilic interactions. The hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a highly positive potential (blue), marking it as a site for nucleophilic attack or deprotonation. The aromatic phenyl and imidazole rings would display varying potentials, influencing their interaction with other molecules.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) and Validation with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. acs.org The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating theoretical ¹H and ¹³C NMR spectra. nih.gov

The process involves first optimizing the molecule's geometry at a chosen level of theory and basis set. Subsequently, the NMR chemical shifts for this optimized structure are calculated. Comparing these theoretical shifts with experimentally recorded spectra serves as a powerful method for structural validation. nih.gov A strong correlation between the calculated and experimental data confirms the proposed molecular structure and the accuracy of the computational model.

For this compound, this comparison would be crucial. While specific studies performing this analysis on the target molecule were not found, the table below provides an illustrative example of how such a comparison would be presented. The hypothetical experimental values are based on typical shifts for similar structural motifs found in related compounds. mdpi.comnih.gov

Illustrative Comparison of Theoretical and Experimental NMR Chemical Shifts (δ, ppm)
¹H NMR¹³C NMR
ProtonHypothetical Experimental δ (ppm)Theoretical δ (ppm)CarbonHypothetical Experimental δ (ppm)Theoretical δ (ppm)
COOH12.5-13.512.98C=O170.5171.2
CH₂5.105.15CH₂49.850.1
Imidazol-H27.857.89Imidazol-C2138.2138.5
Imidazol-H47.407.42Imidazol-C4125.6125.9
Phenyl-H (ortho)7.657.68Imidazol-C5129.0129.3
Phenyl-H (meta)7.507.53Phenyl-C (ipso)130.1130.4
Phenyl-H (para)7.357.38Phenyl-C (ortho)128.8129.1
Phenyl-C (meta)129.5129.8
Phenyl-C (para)127.7128.0

Future Research Directions and Therapeutic Potential

Current Understanding and Identification of Research Gaps for 2-(5-phenyl-1H-imidazol-1-yl)acetic acid

The current body of research on this compound itself is limited, with more extensive investigation focused on the broader class of phenyl-imidazole derivatives. These derivatives have been explored for a wide array of pharmacological activities, including as potential analgesics, anti-inflammatory agents, and antimicrobial compounds. A significant area of interest has been their role as antagonists of the angiotensin II receptor, which led to the development of antihypertensive drugs.

A primary research gap is the lack of specific studies dedicated to the pharmacological profile of this compound. While its structural analogs have shown promise, the unique contribution of the acetic acid moiety at the 1-position of the 5-phenyl-imidazole core remains underexplored. Further investigation is needed to elucidate its specific molecular targets, mechanism of action, and potential therapeutic efficacy. Structure-activity relationship (SAR) studies are crucial to understand how modifications to the phenyl ring, the imidazole (B134444) core, and the acetic acid side chain influence biological activity.

Emerging Therapeutic Opportunities and Novel Applications

The therapeutic potential of imidazole-containing compounds is vast, spanning applications as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents, among others. For derivatives of this compound, several emerging therapeutic opportunities can be envisioned based on the activities of related structures.

One promising area is in oncology. Phenyl-imidazole derivatives have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune escape. By inhibiting IDO, these compounds could enhance the body's immune response against cancer cells. Further research could explore whether this compound or its analogs can effectively target IDO or other cancer-related pathways.

Another potential application lies in the development of novel anti-inflammatory drugs. The imidazole core is a feature of compounds that inhibit key inflammatory mediators. Research into the anti-inflammatory properties of this specific acetic acid derivative could lead to new treatments for chronic inflammatory diseases.

The broad-spectrum antimicrobial activity of many imidazole derivatives also suggests a potential role in combating infectious diseases. Investigating the antibacterial and antifungal properties of this compound could yield new therapeutic agents to address the growing challenge of antimicrobial resistance.

Potential Therapeutic AreaTarget/Mechanism
Oncology Indoleamine 2,3-dioxygenase (IDO) inhibition
Inflammation Inhibition of inflammatory mediators
Infectious Diseases Broad-spectrum antimicrobial activity
Hypertension Angiotensin II receptor antagonism

Integration of Advanced Multi-Omics and High-Throughput Screening in Future Research Endeavors

To accelerate the exploration of this compound's therapeutic potential, the integration of advanced research technologies is essential. High-throughput screening (HTS) can be employed to rapidly test large libraries of derivatives against a wide range of biological targets. This approach can efficiently identify lead compounds with desired activities.

Multi-omics technologies, including genomics, proteomics, and metabolomics, can provide a comprehensive understanding of the cellular and molecular effects of these compounds. By analyzing changes in gene expression, protein levels, and metabolic pathways in response to treatment, researchers can elucidate mechanisms of action and identify potential biomarkers for efficacy and toxicity.

Computational methods, such as molecular docking, can be used to predict the binding of this compound derivatives to specific protein targets. These in silico approaches can guide the design of more potent and selective inhibitors, streamlining the drug discovery process.

Prospects for Rational Drug Design and Development of Next-Generation Imidazole Analogs

The this compound scaffold provides a versatile platform for rational drug design. By systematically modifying its chemical structure, it is possible to develop next-generation imidazole analogs with improved potency, selectivity, and pharmacokinetic properties.

Key areas for modification include:

Substitution on the phenyl ring: Introducing different functional groups to the phenyl ring can modulate the compound's interaction with its biological target.

Modification of the acetic acid side chain: Altering the length, rigidity, or chemical nature of the side chain can impact potency and bioavailability.

Functionalization of the imidazole core: Adding substituents to the imidazole ring can fine-tune the electronic and steric properties of the molecule.

Structure-activity relationship (SAR) studies will be instrumental in guiding these modifications. By correlating structural changes with biological activity, researchers can build a predictive model for designing more effective therapeutic agents. This iterative process of design, synthesis, and testing is fundamental to the development of novel drugs based on the this compound template.

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